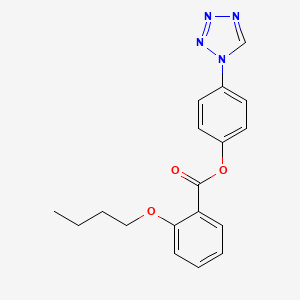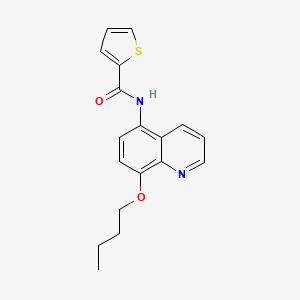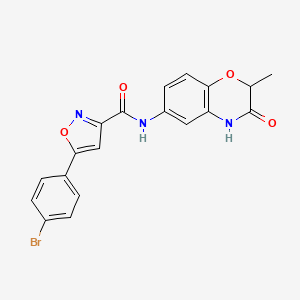
4-(1H-tetrazol-1-yl)phenyl 4-butylcyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(1H-tétrazol-1-yl)phényl 4-butylcyclohexanecarboxylate est un composé organique qui présente un cycle tétrazole lié à un groupe phényle, qui est lui-même lié à une partie butylcyclohexanecarboxylate.
Méthodes De Préparation
La synthèse du 4-(1H-tétrazol-1-yl)phényl 4-butylcyclohexanecarboxylate implique généralement la réaction du bromure de 4-(1H-tétrazol-1-yl)phényle avec l'acide 4-butylcyclohexanecarboxylique en présence d'une base et d'un solvant appropriés. Les conditions de réaction comprennent souvent un chauffage et une agitation pour assurer une conversion complète des réactifs en produit souhaité. Les méthodes de production industrielles peuvent impliquer l'optimisation des paramètres de réaction tels que la température, la pression et la concentration du catalyseur pour obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Le 4-(1H-tétrazol-1-yl)phényl 4-butylcyclohexanecarboxylate peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants forts pour former des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium pour obtenir des dérivés réduits.
Substitution : Le cycle tétrazole peut participer à des réactions de substitution nucléophile, où les nucléophiles remplacent l'un des atomes d'hydrogène du cycle.
Hydrolyse : Le groupe ester dans le composé peut être hydrolysé en conditions acides ou basiques pour produire l'acide carboxylique et l'alcool correspondants.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles tels que les amines ou les thiols. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés.
Applications de recherche scientifique
Le 4-(1H-tétrazol-1-yl)phényl 4-butylcyclohexanecarboxylate présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique de construction dans la synthèse de molécules organiques et de matériaux plus complexes.
Biologie : Le cycle tétrazole du composé est connu pour ses propriétés bioisostériques, ce qui le rend utile dans la conception de produits pharmaceutiques et de molécules biologiquement actives.
Industrie : Le composé peut être utilisé dans la production de colorants, de pigments et d'autres matériaux présentant des propriétés optiques et électroniques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 4-(1H-tétrazol-1-yl)phényl 4-butylcyclohexanecarboxylate implique son interaction avec des cibles moléculaires telles que les enzymes, les récepteurs ou d'autres protéines. Le cycle tétrazole peut imiter les acides carboxyliques, ce qui permet au composé de se lier aux sites actifs des enzymes ou des récepteurs, modulant ainsi leur activité. Les voies spécifiques impliquées dépendent du contexte biologique et des molécules cibles.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The tetrazole ring’s bioisosteric properties make it useful in the design of biologically active compounds.
Industry: The compound can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can stabilize negative charges through electron delocalization, facilitating interactions with various biological receptors. This property is particularly useful in medicinal chemistry, where the compound can mimic the behavior of carboxylic acids .
Comparaison Avec Des Composés Similaires
Le 4-(1H-tétrazol-1-yl)phényl 4-butylcyclohexanecarboxylate peut être comparé à d'autres composés similaires tels que :
Acide 4-(1H-tétrazol-1-yl)benzoïque : Ce composé contient également un cycle tétrazole mais possède un groupe acide benzoïque au lieu d'un groupe butylcyclohexanecarboxylate.
Acide 4-(1H-1,2,4-triazol-1-yl)benzoïque : De structure similaire mais contient un cycle triazole au lieu d'un cycle tétrazole.
4-(1H-tétrazol-5-yl)benzaldéhyde : Contient un cycle tétrazole et un groupe benzaldéhyde, différant par les groupes fonctionnels liés au cycle phényle.
La singularité du 4-(1H-tétrazol-1-yl)phényl 4-butylcyclohexanecarboxylate réside dans sa combinaison du cycle tétrazole avec la partie butylcyclohexanecarboxylate, ce qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C18H24N4O2 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
[4-(tetrazol-1-yl)phenyl] 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H24N4O2/c1-2-3-4-14-5-7-15(8-6-14)18(23)24-17-11-9-16(10-12-17)22-13-19-20-21-22/h9-15H,2-8H2,1H3 |
Clé InChI |
BHXIYGDSDVJEFU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11322229.png)
![2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11322231.png)
![1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11322234.png)
![2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11322239.png)
![5-(4-bromophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11322241.png)



![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11322258.png)
![1-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11322264.png)
![Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11322280.png)
![N-[4-(diethylamino)benzyl]-4-fluoro-N-(pyridin-2-yl)benzamide](/img/structure/B11322282.png)

